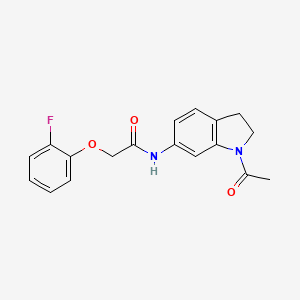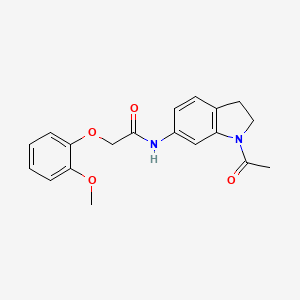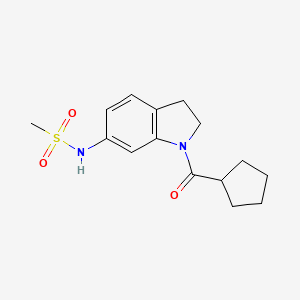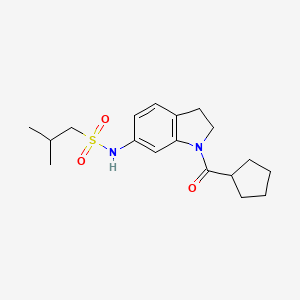![molecular formula C15H22N2O3S B6536499 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide CAS No. 1021210-38-7](/img/structure/B6536499.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a sulfonamide, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine. This is a common method for synthesizing sulfonamides .Chemical Reactions Analysis
As a sulfonamide, this compound might participate in reactions typical of this class of compounds. For example, it might undergo hydrolysis under acidic or basic conditions, or it could participate in displacement reactions with nucleophiles .作用机制
The exact mechanism of action of DMPI is not yet fully understood. However, it is believed that DMPI may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, DMPI may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
DMPI has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. In addition, DMPI has been found to possess anti-oxidant properties and to inhibit the production of pro-inflammatory mediators. Furthermore, DMPI has been found to possess anti-microbial and anti-fungal properties.
实验室实验的优点和局限性
One of the main advantages of using DMPI in laboratory experiments is its low cost and ease of synthesis. Furthermore, DMPI is a relatively stable compound and can be stored for long periods of time without degradation. However, DMPI is not soluble in water and must be dissolved in a solvent before use. In addition, DMPI is not very soluble in organic solvents and must be used in concentrations greater than 10 mM for optimal results.
未来方向
The potential applications of DMPI are vast and the possibilities for further research are virtually limitless. Potential future directions for DMPI research include the development of novel therapeutic agents, the study of the effects of DMPI on various diseases and disorders, and the investigation of the effects of DMPI on drug metabolism. In addition, further research into the mechanism of action of DMPI may lead to the development of new drugs and treatments. Finally, further research into the biochemical and physiological effects of DMPI may lead to a better understanding of the role of DMPI in the regulation of various biological processes.
合成方法
DMPI can be synthesized by a variety of methods, including the use of anhydrous hydrogen fluoride, dimethylformamide, and dimethylsulfoxide. The most common method of synthesis is the Fischer-Indole reaction, which involves the reaction of anhydrous hydrogen fluoride with dimethylformamide and dimethylsulfoxide. This reaction produces a mixture of DMPI and its derivatives, which can then be separated and purified.
科学研究应用
DMPI has been used in a variety of scientific research applications. It has been used to investigate the mechanisms of action of various drugs and to study the effects of drug interactions. DMPI has also been used in laboratory experiments to study the effects of various drugs on cell proliferation, apoptosis, and other cellular processes. In addition, DMPI has been used to study the effects of various drugs on the immune system and to investigate the effects of drug interactions on the metabolism of drugs.
安全和危害
属性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-21(19,20)16-12-7-6-11-8-9-17(13(11)10-12)14(18)15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKMXFQCNYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)



![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6536498.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B6536500.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6536503.png)
